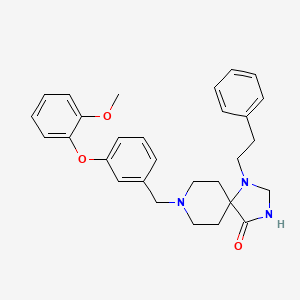
LMD-009
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LMD-009 is a selective nonpeptide agonist for the C-C motif chemokine receptor 8 (CCR8). It mediates chemotaxis, inositol phosphate accumulation, and calcium release with high potencies, making it a valuable compound for scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LMD-009 involves multiple steps, including the formation of a triaza-spirodecanone core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired molecular structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
LMD-009 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
LMD-009 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study chemokine receptor interactions and signaling pathways.
Biology: Employed in cell migration assays to investigate the role of CCR8 in immune cell trafficking.
Medicine: Explored as a potential therapeutic agent for diseases involving CCR8, such as cancer and autoimmune disorders.
Industry: Utilized in the development of new drugs targeting chemokine receptors .
Mechanism of Action
LMD-009 exerts its effects by selectively binding to the CCR8 receptor. This binding mediates chemotaxis, inositol phosphate accumulation, and calcium release. The molecular targets include key residues in the CCR8 receptor, such as Y1133.32A and E2867.39A, which are crucial for calcium mobilization .
Comparison with Similar Compounds
Similar Compounds
ZK 756326: Another nonpeptide agonist for CCR8 with structural similarities to LMD-009.
LMD-584, LMD-902, LMD-268, LMD-174: Analogous compounds with variations in their molecular structures.
Uniqueness
This compound is unique due to its high potency and selectivity for CCR8. It exhibits distinct molecular interactions with the receptor, making it a valuable tool for studying chemokine receptor biology and developing targeted therapies .
Properties
IUPAC Name |
8-[[3-(2-methoxyphenoxy)phenyl]methyl]-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O3/c1-34-26-12-5-6-13-27(26)35-25-11-7-10-24(20-25)21-31-18-15-29(16-19-31)28(33)30-22-32(29)17-14-23-8-3-2-4-9-23/h2-13,20H,14-19,21-22H2,1H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXASGVUQJVWMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=CC(=C2)CN3CCC4(CC3)C(=O)NCN4CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-chloro-5-[(5-methyl-3-oxocyclohexen-1-yl)amino]phenyl]-(1-hydroxypropylidene)azanium;chloride](/img/structure/B8105875.png)
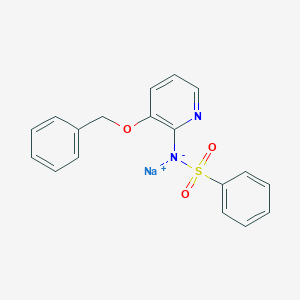
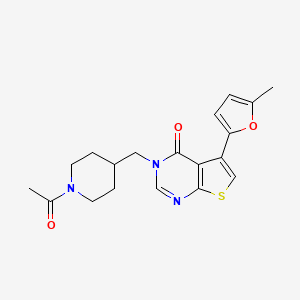
![N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]-2-methylpyridine-3-carboxamide](/img/structure/B8105889.png)
![sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate](/img/structure/B8105896.png)
![(4Z)-5-methyl-4-[(4-morpholin-4-ylphenyl)hydrazinylidene]-2-phenylpyrazol-3-one](/img/structure/B8105897.png)
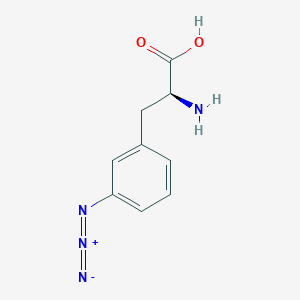
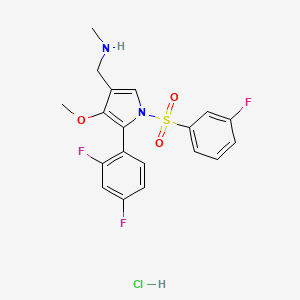
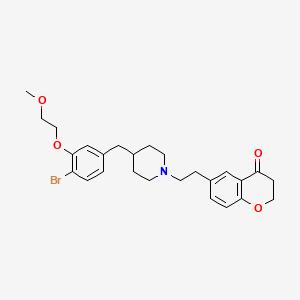

![2-N-[(E)-1-[5-(4-bromophenyl)-4-hydroxythiophen-3-yl]ethylideneamino]-5-N-[[4-(2-hydroxyethylcarbamoyl)phenyl]methyl]thiophene-2,5-dicarboxamide](/img/structure/B8105931.png)
![(E)-N,N-dimethyl-4-[2-[5-[(Z)-4,4,4-trifluoro-1-(3-fluoro-2H-indazol-5-yl)-2-phenylbut-1-enyl]pyridin-2-yl]oxyethylamino]but-2-enamide;hydrochloride](/img/structure/B8105936.png)
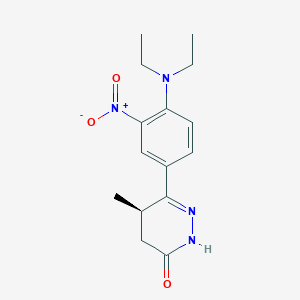
![1-(2-pyridin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolo[3,2-c]pyridine](/img/structure/B8105956.png)
